molecular formula C16H22O3 B1343562 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 951893-29-1

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No. B1343562
M. Wt: 262.34 g/mol
InChI Key: YUICPAZCDYDUFL-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar structures. For instance, the study of 4-tert-butylphenol and its transformation by ferrate(VI) oxidation , as well as the synthesis of related compounds like 4-tert-butylcatechol derivatives , and the synthesis of optical isomers of a compound containing a 4-tert-butylphenyl moiety , all contribute to a broader understanding of the chemistry of tert-butylphenyl compounds.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid involves various strategies. For example, the synthesis of optical isomers of a compound with a 4-tert-butylphenyl group was achieved through column chromatography and deamination processes . Similarly, the synthesis of 4-tert-butylcatechol derivatives was performed using electrochemical methods . These methods could potentially be adapted for the synthesis of 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Molecular Structure Analysis

The molecular structure of compounds with tert-butylphenyl groups can be complex, with potential for pseudosymmetry and polymorphism as seen in derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid . The presence of tert-butyl groups can influence the steric and electronic properties of the molecule, which in turn affects its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving tert-butylphenyl compounds can be diverse. For instance, 4-tert-butylphenol undergoes various transformations such as hydroxylation, benzene-ring cleavage, and radical coupling when oxidized by ferrate(VI) . The electrochemical oxidation of 4-tert-butylcatechol leads to the formation of quinone, which then participates in Michael addition reactions . These reactions highlight the reactivity of the phenolic and carboxylic acid groups in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenyl compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups can enhance the solubility of related polyamides in polar solvents and contribute to their thermal stability . The crystal packing of these compounds can be affected by hydrogen bonding potential and the presence of weak interactions . These properties are crucial for the practical applications of these materials, such as in the development of antilipidemic agents or in materials science .

Scientific Research Applications

Synthesis and Complexation Behavior A study highlighted the synthesis of complex ligands involving oxidative coupling, leading to the creation of new chelate metal complexes. These complexes, synthesized from a derivative similar to 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, showcased potential in catalysis, specifically in the hydroformylation of styrenes, demonstrating the compound's utility in developing catalysts for organic synthesis (Mikhel et al., 2011).

Mosquito-larvicidal and Antibacterial Properties Research on novel thiadiazolotriazin-4-ones synthesized from a precursor structurally related to 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid revealed moderate mosquito-larvicidal and antibacterial activities. This suggests its potential application in the development of new agents for controlling malaria vectors and bacterial pathogens (Castelino et al., 2014).

Antitumor Activity Another study synthesized natural product analogs bearing a moiety structurally analogous to 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, testing them for antitumor activity. One of the compounds demonstrated significant potency, suggesting the potential of derivatives for antitumor drug development (Maftei et al., 2013).

Electro-organic Synthesis Research into the electrochemical behavior of derivatives, including 4-tert-butylcatechol in the presence of various acids, led to the synthesis of new spiropyrimidine derivatives. This indicates the compound's relevance in electro-organic synthesis, offering pathways to novel organic compounds (Nematollahi & Goodarzi, 2001).

High-Performance Polymers A study on ortho-linked polyamides incorporating a bis(ether-carboxylic acid) or a bis(ether amine) derived from a similar compound showed that these polyamides have excellent solubility and thermal stability. This highlights the compound's potential in the development of high-performance polymers (Hsiao et al., 2000).

Safety And Hazards

“4-tert-Butylphenylboronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye damage .

properties

IUPAC Name

4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUICPAZCDYDUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185190
Record name 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid

CAS RN

951893-29-1
Record name 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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